molecular formula C8H8BrNOS B1518884 2-Bromo-5-methoxybenzenecarbothioamide CAS No. 1114822-69-3

2-Bromo-5-methoxybenzenecarbothioamide

Cat. No.: B1518884
CAS No.: 1114822-69-3
M. Wt: 246.13 g/mol
InChI Key: HJNMFXMNMSKPPG-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzenecarbothioamide is a chemical compound with the molecular formula C8H8BrNOS. It is a brominated derivative of 5-methoxybenzenecarbothioamide, featuring a bromine atom at the 2-position and a methoxy group at the 5-position on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxybenzenecarbothioamide typically involves the bromination of 5-methoxybenzenecarbothioamide. This can be achieved by treating the starting material with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as the scale of production, cost efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methoxybenzenecarbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce amines or alcohols as the major products.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

2-Bromo-5-methoxybenzenecarbothioamide is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: The compound is used in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-Bromo-5-methoxybenzenecarbothioamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

2-Bromo-5-methoxybenzenecarbothioamide is similar to other brominated and methoxy-substituted benzenecarbothioamides. its unique combination of functional groups and structural features sets it apart from these compounds. Some similar compounds include:

  • 2-Bromo-4-methoxybenzenecarbothioamide

  • 3-Bromo-5-methoxybenzenecarbothioamide

  • 2-Bromo-6-methoxybenzenecarbothioamide

These compounds share similarities in their chemical structure but differ in the position of the bromine and methoxy groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

2-bromo-5-methoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c1-11-5-2-3-7(9)6(4-5)8(10)12/h2-4H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNMFXMNMSKPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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